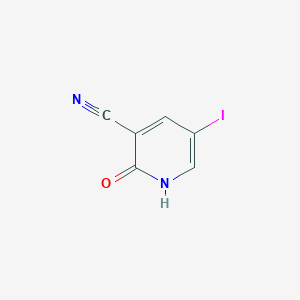

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNUUSNUUZTHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670264 | |

| Record name | 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766515-33-7 | |

| Record name | 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key building block in medicinal chemistry and drug development.[1] This document delves into the strategic considerations behind the synthetic pathway, a detailed, step-by-step experimental protocol, and the critical analysis of the reaction mechanism. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded understanding of this important chemical transformation.

Introduction: The Significance of this compound

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[2][3][4] The introduction of an iodine atom at the 5-position, coupled with a nitrile group at the 3-position, creates a highly versatile intermediate. The carbon-iodine bond serves as a valuable handle for further functionalization through various cross-coupling reactions, while the nitrile group can be transformed into a range of other functional groups. This strategic combination of functionalities makes this compound a sought-after precursor for the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[5]

Chemical Profile[6][7]

| Property | Value |

| Molecular Formula | C₆H₃IN₂O |

| Molecular Weight | 246.01 g/mol |

| CAS Number | 766515-33-7 |

| Appearance | Solid |

| Storage | 2-8°C, Keep in dark place, Sealed in dry |

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the iodination of a pre-formed 2-oxo-1,2-dihydropyridine-3-carbonitrile ring system. An alternative, and often more direct route, is the Sandmeyer reaction, starting from an amino-substituted pyridone. This guide will focus on the Sandmeyer approach due to its reliability and widespread use in the synthesis of aryl halides from aryl amines.[6][7]

The core of this strategy lies in the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.[8] This reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of substituents that are not easily accessible through direct electrophilic aromatic substitution.[9]

References

- 1. This compound, CasNo.766515-33-7 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 2. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

physicochemical properties of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

An In-depth Technical Guide to 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 766515-33-7). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular structure, spectroscopic profile, predicted physicochemical parameters, and key reactivity insights of this versatile heterocyclic building block. By synthesizing data from public databases with established chemical principles, this guide offers a practical framework for the effective utilization of this compound in synthetic chemistry and pharmaceutical research. Included are detailed protocols for experimental determination of key properties and workflow visualizations to support laboratory application.

Introduction and Strategic Context

This compound belongs to the pyridinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The strategic placement of the iodo-, cyano-, and oxo- functional groups creates a molecule with a rich and tunable reactivity profile. The pyridinone core is a well-established pharmacophore found in numerous therapeutic agents, and its derivatives have been explored for a wide range of biological activities.[1][2] The iodine atom at the C-5 position is particularly valuable, serving as a versatile synthetic handle for introducing further complexity through metal-catalyzed cross-coupling reactions. This makes the title compound a valuable intermediate for building libraries of novel chemical entities aimed at complex biological targets.[3]

This guide provides the foundational physicochemical knowledge required to effectively handle, characterize, and strategically deploy this compound in a research and development setting.

Molecular and Structural Properties

The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and functional groups dictates its physical properties, reactivity, and potential for intermolecular interactions.

Chemical Structure

The structure of this compound is characterized by a dihydropyridinone ring substituted at the C-3 position with a cyano group and at the C-5 position with an iodine atom.

References

- 1. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nova-chemistry.lookchem.com [nova-chemistry.lookchem.com]

An In-depth Technical Guide to the Crystal Structure of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile and its Analogs

This guide provides a comprehensive technical overview of the synthesis, characterization, and structural elucidation of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced structural features of this class of compounds, offering insights into their potential as scaffolds for novel therapeutics.

Introduction: The Rising Prominence of 2-Pyridone Scaffolds in Drug Discovery

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These compounds are versatile, capable of acting as both hydrogen bond donors and acceptors, and can serve as bioisosteres for amides, phenyls, and other heterocyclic systems.[2] The introduction of a halogen atom, such as iodine, into the pyridone ring can significantly modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3] Halogenated pyridones have demonstrated a range of biological effects, including antimicrobial and antiproliferative activities, making them attractive targets for drug discovery programs.[1][3]

This guide focuses on this compound, a member of this promising class of compounds. We will explore its synthesis, spectroscopic characterization, and, through a detailed analysis of a closely related analog, its solid-state architecture.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A general and adaptable synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-hydroxy-5-iodopyridine

A solution of 2-hydroxypyridine in a suitable solvent (e.g., glacial acetic acid) is treated with N-iodosuccinimide (NIS) at room temperature. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The product is then isolated by precipitation and filtration, followed by washing with a cold solvent to yield 2-hydroxy-5-iodopyridine.

Step 2: Nitration of 2-hydroxy-5-iodopyridine

The 2-hydroxy-5-iodopyridine is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (0-5 °C). The reaction mixture is stirred for a short period, then poured onto ice. The resulting precipitate, 2-hydroxy-5-iodo-3-nitropyridine, is filtered, washed with water, and dried.

Step 3: Reduction of the Nitro Group

The nitro-substituted pyridine is reduced to the corresponding amine. A common method involves the use of a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting 3-amino-2-hydroxy-5-iodopyridine is then isolated.

Step 4: Sandmeyer Reaction to Introduce the Cyano Group

The amino group is converted to a cyano group via a Sandmeyer reaction. The 3-amino-2-hydroxy-5-iodopyridine is diazotized with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature. The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield this compound. The final product is purified by recrystallization.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Spectroscopic Data Summary

The structural identity and purity of the synthesized this compound would be confirmed by a suite of spectroscopic techniques. While a comprehensive dataset for this specific molecule is not publicly available, the expected characteristic signals are summarized below based on the analysis of analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region. The N-H proton of the pyridone tautomer would likely be a broad singlet. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring, the carbonyl group (C=O), and the nitrile group (C≡N) would be observed. The carbon bearing the iodine atom would be significantly shifted. |

| FT-IR (cm⁻¹) | Characteristic stretching frequencies for the N-H bond (around 3200-3400 cm⁻¹), the C≡N bond (around 2220-2260 cm⁻¹), and the C=O bond (around 1650-1690 cm⁻¹) would be present. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₆H₃IN₂O would be observed, along with a characteristic isotopic pattern for the iodine atom. |

Crystal Structure Analysis: Insights from a Close Analog

As of the writing of this guide, the single-crystal X-ray structure of this compound has not been deposited in publicly accessible crystallographic databases. However, a detailed analysis of its close analog, 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile , provides significant insights into the likely solid-state conformation and intermolecular interactions of the iodo-derivative. The substitution of bromine with iodine is expected to have a minimal impact on the overall molecular geometry and packing, with the most significant difference being the larger van der Waals radius and potential for halogen bonding of the iodine atom.

Molecular Structure of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile

The molecular structure of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile is characterized by a planar pyridone ring. The exocyclic carbonyl oxygen, the nitrile nitrogen, and the bromine atom all lie in or very close to the plane of the ring.

Caption: 2D structure of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Crystallographic Data and Intermolecular Interactions

The crystal packing of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile is dominated by strong hydrogen bonding interactions. The N-H group of the pyridone acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This leads to the formation of centrosymmetric dimers, a common motif in the crystal structures of 2-pyridones.

Table of Crystallographic Data for 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile (Representative Data)

| Parameter | Value |

| Chemical Formula | C₆H₃BrN₂O |

| Formula Weight | 199.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calc) (g/cm³) | Value |

| Hydrogen Bonds | N-H···O |

Note: Specific cell parameters are not publicly available and are represented here as placeholders.

These hydrogen-bonded dimers are further packed into a three-dimensional lattice through weaker van der Waals forces and potentially π-π stacking interactions between the aromatic pyridone rings. In the case of the iodo-analog, it is plausible that halogen bonding (C-I···O or C-I···N interactions) could play a role in the crystal packing, further stabilizing the solid-state structure.

Diagram of Intermolecular Hydrogen Bonding:

Caption: Centrosymmetric dimer formation via N-H···O hydrogen bonds.

Biological Activity and Therapeutic Potential

The 2-pyridone-3-carbonitrile scaffold is a component of many compounds with demonstrated biological activity. Derivatives have been reported to possess antimicrobial, antifungal, and anticancer properties.[3][4] The presence and nature of the halogen substituent can significantly influence this activity. For instance, some halogenated pyridinols have shown potent antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

The iodine atom in this compound is of particular interest. Iodine-containing compounds are known for their broad-spectrum antimicrobial properties.[4][5][6] The mechanism of action often involves the release of free iodine, which can penetrate microbial cell walls and disrupt essential proteins and nucleic acids.[6] Therefore, it is hypothesized that this compound could exhibit significant antimicrobial activity. Further biological evaluation of this compound is warranted to explore its therapeutic potential.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While a definitive crystal structure is not yet publicly available, analysis of its close bromo-analog reveals a planar molecular geometry and a crystal packing dominated by strong N-H···O hydrogen bonds leading to the formation of centrosymmetric dimers. The synthesis of this compound is achievable through established synthetic methodologies. Given the known biological activities of related halogenated 2-pyridones, this molecule is a compelling candidate for further investigation, particularly in the realm of antimicrobial drug discovery. This technical guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial effectiveness of povidone-iodine and consequences for new application areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile, a compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and analytical professionals, this document moves beyond standard protocols to explain the fundamental principles and strategic decisions underpinning robust method development and accurate structural elucidation.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₆H₃IN₂O, Molecular Weight: 246.01 g/mol ) belongs to the substituted pyridinone class of heterocyclic compounds.[1][2][3][4] The presence of an iodine atom, a cyano group, and a pyridone core imparts unique chemical properties that are leveraged in drug design, but also present distinct challenges for analytical characterization. Mass spectrometry stands as the premier technique for its identification, quantification, and structural analysis due to its unparalleled sensitivity and specificity. This guide details the strategic approach to developing a reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for this specific analyte.

Foundational Strategy: Ionization and Instrumentation

The selection of an appropriate ionization technique is the most critical decision in the analytical workflow. For a polar, heterocyclic molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[5] ESI is a soft ionization technique that typically generates intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing in-source fragmentation and preserving the molecular weight information essential for identification.[6]

This guide will focus on a workflow utilizing a hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides both high-resolution mass accuracy for definitive formula confirmation and tandem MS (MS/MS) capabilities for structural elucidation.

Experimental Workflow: A Conceptual Overview

Caption: High-level workflow for LC-MS analysis.

Detailed Experimental Protocols

Adherence to a meticulously designed protocol is paramount for reproducibility and data integrity. The following sections provide self-validating methodologies grounded in established analytical chemistry principles.

Sample and Standard Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system that promotes efficient ionization.

Protocol:

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve in 1.0 mL of LC-MS grade acetonitrile.

-

Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

-

Rationale: Acetonitrile is a strong organic solvent that ensures complete dissolution. The final dilution into a water/acetonitrile mixture with formic acid makes the sample directly compatible with the reversed-phase mobile phase and provides a proton source to encourage the formation of [M+H]⁺ ions in positive mode ESI.[7]

Liquid Chromatography (LC) Method

Chromatographic separation is essential to isolate the analyte from impurities and matrix components, ensuring a clean signal for the mass spectrometer.

| Parameter | Value / Description | Rationale |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for polar heterocyclic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC-MS. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; formic acid acts as an ion-pairing agent and proton source. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient ensures elution of the analyte while cleaning the column of less polar impurities. |

| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, ensuring efficient separation and ESI performance. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better chromatographic performance. |

| Injection Vol. | 2 µL | A small volume prevents peak distortion and overloading of the column and MS source. |

Mass Spectrometry (MS) Method

The MS parameters are optimized to achieve maximum sensitivity for the parent ion and generate informative fragment ions for structural confirmation.

| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |

| Capillary Voltage | 3.5 kV | -3.0 kV |

| Cone Voltage | 30 V | -40 V |

| Source Temp. | 120 °C | 120 °C |

| Desolvation Temp. | 350 °C | 350 °C |

| Full Scan Range | m/z 100 - 400 | m/z 100 - 400 |

| MS/MS Precursor | m/z 246.94 | m/z 244.92 |

| Collision Energy | Ramped 10-40 eV | Ramped 15-45 eV |

Causality Behind Parameter Choices:

-

Dual Polarity Analysis: Running in both positive and negative modes provides complementary information. The protonated molecule [M+H]⁺ is expected in positive mode, while the deprotonated molecule [M-H]⁻ or characteristic fragments like the iodide anion (I⁻) can be observed in negative mode.[8]

-

Cone Voltage: The cone voltage is set to a moderate level (30-40 V) to facilitate ion transmission without inducing excessive in-source fragmentation, thereby preserving the molecular ion.[9]

-

Collision Energy Ramp: A ramp of collision energies in MS/MS mode ensures that both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways are observed, providing a complete picture of the molecule's fragmentation behavior.

Data Analysis: Deciphering the Spectra

Expected High-Resolution Mass Data

High-resolution mass spectrometry allows for the determination of the elemental composition based on the precise mass of the detected ion.

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₆H₄IN₂O⁺ | 246.9363 |

| [M-H]⁻ | C₆H₂IN₂O⁻ | 244.9206 |

| [I]⁻ | I⁻ | 126.9045 |

Data calculated based on monoisotopic masses. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum by avoiding the complex isotopic patterns seen with chlorine or bromine.[10][11]

Proposed Fragmentation Pathway (Positive Ion Mode)

The structural elucidation of this compound is achieved by interpreting its MS/MS fragmentation pattern. The proposed pathway is based on established fragmentation rules for related structures, including iodinated aromatics, pyridones, and nitriles.[1][12]

The primary fragmentation event is the homolytic cleavage of the C-I bond, the weakest bond in the molecule, resulting in the loss of an iodine radical.[12] Subsequent fragmentations involve losses of small, stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN) from the pyridone ring structure, a characteristic fragmentation pattern for this class of compounds.[1]

Proposed MS/MS Fragmentation Pathway of [M+H]⁺

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Pyridinecarbonitrile [webbook.nist.gov]

- 9. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. benchchem.com [benchchem.com]

Mastering Solubility: A Technical Guide to 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile for Advanced Research

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic intermediate in medicinal chemistry and materials science.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed exposition on the principles and methodologies for robust solubility assessment. We will explore the critical distinction between kinetic and thermodynamic solubility, provide validated, step-by-step protocols for their determination, and discuss the underlying physicochemical principles that govern the dissolution of this compound. The ultimate goal is to equip the reader with the expertise to generate reliable and reproducible solubility data, essential for advancing research and development.

Introduction: The Critical Role of Solubility

This compound (also known as 3-Cyano-2-hydroxy-5-iodopyridine) is a substituted pyridinone derivative.[2] The 2-pyridone scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] The solubility of any active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability, profoundly influencing bioavailability, formulation, and the reliability of in vitro assay results.[4][5][6][7] Poor aqueous solubility, in particular, can be a significant impediment in the drug discovery pipeline, leading to challenges in formulation and potentially masking a compound's true efficacy.[4][7]

This guide will provide the necessary protocols to thoroughly characterize the solubility of this compound, enabling informed decisions in subsequent experimental design.

Theoretical Framework: Understanding Solubility

The solubility of a compound is the maximum concentration that can be achieved in a specific solvent at a given temperature to form a saturated solution at equilibrium.[5][8] This process is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions.[8] For a crystalline solid like this compound, the energy required to break the crystal lattice must be overcome by the favorable interactions between the solute and solvent molecules.

The structure of our target compound—containing a polar lactam group, a nitrile group, and a relatively nonpolar iodinated pyridine ring—suggests a nuanced solubility profile. It exhibits characteristics of both polar (hydrogen bonding capability of the N-H and C=O groups) and nonpolar (the aromatic ring and iodine atom) moieties. This duality makes solvent selection a critical factor in its dissolution.[9][10]

We must distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[4][11][12][13] It reflects the compound's tendency to precipitate under non-equilibrium conditions and is highly relevant for early-stage drug discovery screening.[4][14]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, where a surplus of the solid compound is allowed to equilibrate with the solvent over an extended period (typically 24-72 hours).[7][13][15][16] This value is crucial for pre-formulation and late-stage development.[4][15]

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for accurately measuring the kinetic and thermodynamic solubility of this compound.

General Laboratory Practices

For all solubility experiments, adherence to the following is critical:

-

Purity of Materials: Both the compound and all solvents must be of high purity to ensure accurate results.[17]

-

Temperature Control: Solubility is temperature-dependent. All incubations should be performed in a calibrated, temperature-controlled environment (e.g., 25°C or 37°C).[17]

-

pH Measurement: For aqueous buffers, the pH must be verified before and after the experiment to ensure it remains constant, as the solubility of ionizable compounds can be highly pH-dependent.[18]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is adapted for rapid screening and is based on the principle of detecting precipitation after diluting a DMSO stock solution. Nephelometry (light scattering) is a common and efficient detection method.[4][11]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: Using a 96-well microtiter plate, dispense 2 µL of the DMSO stock solution into the wells.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.

-

Mixing and Incubation: Seal the plate and mix thoroughly on a plate shaker for 5 minutes. Incubate at a controlled temperature (e.g., 25°C) for 2 hours.[4][11]

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Compare the light scattering signal of the test compound to that of positive (known insoluble compound) and negative (buffer with 1% DMSO) controls. The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Assay

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This "gold standard" method determines the equilibrium solubility and is essential for pre-formulation studies.[17][18] The protocol is based on the International Council for Harmonisation (ICH) guidelines.[19][20][21]

Methodology:

-

Compound Addition: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. Ensure enough solid is present so that some remains undissolved at the end of the experiment.[18]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent to the vial. A range of solvents should be tested.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[15]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. The separation of the saturated solution from the undissolved solid is a critical step and can be achieved by either centrifugation or filtration.[6][18] If filtering, use a low-binding filter (e.g., PVDF) to minimize compound loss.[18]

-

Quantification: Prepare a series of calibration standards of the compound in the chosen solvent. Dilute the saturated supernatant and analyze it along with the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][18]

-

Data Analysis: Use the calibration curve to determine the concentration of the compound in the saturated solution. This concentration is the thermodynamic solubility.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Assay

Recommended Solvents and Data Presentation

To generate a comprehensive solubility profile for this compound, a range of solvents with varying polarities should be investigated.

Suggested Solvents for Testing:

-

Aqueous Buffers (ICH Guideline):

-

Common Organic Solvents:

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Data Presentation:

The results of the thermodynamic solubility study should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water, pH 7.0 | 10.2 | 25 | Experimental Value | Experimental Value |

| PBS, pH 7.4 | ~10.2 | 25 | Experimental Value | Experimental Value |

| Ethanol | 4.3 | 25 | Experimental Value | Experimental Value |

| Acetone | 5.1 | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 5.8 | 25 | Experimental Value | Experimental Value |

| DMSO | 7.2 | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 3.1 | 25 | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the solubility of this compound. By employing both kinetic and thermodynamic assays across a range of pharmaceutically and synthetically relevant solvents, researchers can build a detailed solubility profile. This data is indispensable for guiding formulation development, ensuring the validity of biological screening data, and optimizing reaction conditions for chemical synthesis. The principles and protocols outlined herein are grounded in established scientific and regulatory standards, ensuring the generation of high-quality, reliable data for any research and development program.

References

- 1. This compound, CasNo.766515-33-7 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 2. 2-Hydroxy-3-Cyano-5-Iodopyridine | VIVAN ACL [vivanacl.com]

- 3. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. evotec.com [evotec.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. database.ich.org [database.ich.org]

- 21. ema.europa.eu [ema.europa.eu]

electronic properties of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

An In-Depth Technical Guide to the Electronic Properties of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Abstract

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, valued for its versatile role in molecular recognition through hydrogen bonding and its capacity to act as a bioisostere for various functional groups.[1] This guide provides a comprehensive examination of the electronic properties of a highly functionalized derivative, this compound. By integrating computational analysis, predictive spectroscopic and electrochemical behavior, and established synthetic methodologies, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding of this molecule's potential. This document elucidates the intricate interplay between the electron-rich pyridone core and the distinct electronic influences of the iodo and cyano substituents, which collectively define its reactivity, stability, and suitability as a pharmacophore.

Introduction: The 2-Pyridone Core in Modern Drug Discovery

The 2-pyridone motif is a privileged structure, appearing in numerous natural products and FDA-approved pharmaceuticals.[2] Its defining characteristic is the amide group embedded within an aromatic-like six-membered ring, which allows it to function as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen).[3] This dual capacity facilitates strong and specific interactions with biological targets, such as the hinge region of kinases. The introduction of substituents onto this core allows for the fine-tuning of its steric and electronic properties, a critical aspect of rational drug design.

This compound (herein referred to as 5-Iodo-2-Py-3-CN ) is a compelling molecule for investigation. The strategic placement of an iodo group at the C5 position and a carbonitrile at the C3 position introduces significant electronic perturbations to the pyridone ring. The iodine atom can participate in halogen bonding—a specific and directional non-covalent interaction increasingly exploited in drug design—while the strongly electron-withdrawing cyano group modulates the ring's electron density and reactivity. Understanding these electronic effects is paramount to harnessing the potential of this scaffold in developing novel therapeutics.

Theoretical Framework and Computational Analysis

To elucidate the electronic landscape of 5-Iodo-2-Py-3-CN , we turn to Density Functional Theory (DFT), a powerful computational method for predicting molecular properties.[4] While specific experimental data for this exact molecule is scarce, DFT calculations on analogous structures provide robust insights into its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and overall reactivity.[5]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability.[6]

For 2-pyridone derivatives, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π* anti-bonding orbital. The introduction of a cyano group at C3 is expected to significantly lower the LUMO energy, making the molecule a better electron acceptor. Conversely, the iodo group at C5, with its lone pairs, can raise the HOMO energy through a +M (mesomeric) effect, although its -I (inductive) effect will also be at play. The interplay of these effects dictates the final HOMO-LUMO gap. Based on studies of related halopyridones and cyanopyridones, a HOMO-LUMO gap in the range of 4.0-5.0 eV can be anticipated, suggesting good kinetic stability.[7][8]

Table 1: Predicted Electronic Properties of 5-Iodo-2-Py-3-CN based on DFT Calculations of Analogous Compounds

| Property | Predicted Value (Approx.) | Significance in Drug Design |

| HOMO Energy | -6.5 to -7.0 eV | Relates to susceptibility to oxidation; involved in charge-transfer interactions. |

| LUMO Energy | -1.5 to -2.0 eV | Relates to susceptibility to reduction; indicates sites for nucleophilic attack. |

| HOMO-LUMO Gap | 4.5 to 5.0 eV | Indicator of chemical stability; larger gap implies lower reactivity.[6] |

| Dipole Moment | 4.0 to 5.5 D | Influences solubility, membrane permeability, and strength of dipole-dipole interactions with protein targets. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions prone to electrophilic and nucleophilic attack and for understanding non-covalent interactions.[9]

In 5-Iodo-2-Py-3-CN , the MEP map is expected to show:

-

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen and the nitrogen of the cyano group, indicating these are the primary sites for hydrogen bonding and electrophilic attack.

-

Positive Potential (Blue): Located around the N-H proton, making it the primary hydrogen bond donor site.

-

Slightly Positive Region (σ-hole): A region of positive electrostatic potential on the outer surface of the iodine atom, which is the basis for its ability to act as a halogen bond donor.[10]

Caption: Predicted MEP map of 5-Iodo-2-Py-3-CN.

Frontier Orbital Visualization

Visualizing the HOMO and LUMO orbitals helps to understand the specific atomic contributions to these frontier orbitals.

References

- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Secure Verification [cer.ihtm.bg.ac.rs]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. physchemres.org [physchemres.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

literature review of substituted 2-oxo-dihydropyridine-3-carbonitriles

An In-depth Technical Guide to Substituted 2-Oxo-Dihydropyridine-3-Carbonitriles: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Prominence of a Privileged Scaffold

The substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as a 3-cyano-2-pyridone, represents a core heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Its rigid, planar structure, combined with multiple sites for functionalization, makes it a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the discovery of derivatives with a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1]

This guide provides a senior-level overview of this important chemical class, moving from foundational synthesis strategies to a detailed exploration of its diverse pharmacological applications. We will delve into the causality behind synthetic choices, present key biological data, and provide validated experimental protocols, offering a comprehensive resource for researchers aiming to leverage this scaffold in their drug discovery programs.

Part 1: Foundational Synthesis Strategies

The construction of the 2-oxo-dihydropyridine-3-carbonitrile core is most efficiently achieved through one-pot, multi-component reactions (MCRs). This approach is favored in medicinal chemistry for its operational simplicity, cost-effectiveness, and ability to rapidly generate diverse libraries of compounds from readily available starting materials.[2][3]

The most common strategy involves the condensation of an aromatic or aliphatic aldehyde, a ketone with an α-methyl or methylene group, and an active methylene nitrile (typically ethyl cyanoacetate or malononitrile) in the presence of an ammonium source, such as ammonium acetate.[4][5] The reaction proceeds through a cascade of interconnected equilibria, including Knoevenagel condensation and Michael addition, culminating in cyclization and aromatization to yield the desired pyridone ring. The choice of an ammonium salt as both the ammonia source and a mild acidic catalyst is crucial for driving the reaction cascade to completion.

// Nodes aldehyde [label="Aldehyde\n(R1-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="Methyl Ketone\n(R2-CO-CH3)", fillcolor="#F1F3F4", fontcolor="#202124"]; nitrile [label="Active Methylene Nitrile\n(e.g., Ethyl Cyanoacetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; ammonium [label="Ammonium Acetate\n(NH4OAc)", fillcolor="#F1F3F4", fontcolor="#202124"];

mcr_hub [label="One-Pot\nMulti-Component Reaction\n(MCR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

product [label="Substituted 2-Oxo-1,2-dihydropyridine-\n3-carbonitrile", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=3];

// Edges aldehyde -> mcr_hub; ketone -> mcr_hub; nitrile -> mcr_hub; ammonium -> mcr_hub [label=" Catalyst &\nAmmonia Source "]; mcr_hub -> product [label=" Heat (Reflux) "]; } } Caption: General workflow for one-pot synthesis of 2-oxo-dihydropyridine-3-carbonitriles.

The scaffold's reactivity allows for further derivatization. For instance, the pyridone nitrogen can be alkylated, and the 2-oxo group can be converted to a 2-thioxo or 2-chloro group, providing secondary synthons for building more complex heterocyclic systems.[3][5]

Part 2: A Spectrum of Biological Activities

The true value of the 2-oxo-dihydropyridine-3-carbonitrile scaffold lies in its diverse and potent biological activities. The specific substitutions at the 1, 4, and 6 positions of the ring system dictate the compound's interaction with biological targets.

Anticancer and Cytotoxic Potential

A significant body of research has focused on the anticancer properties of these derivatives. They have demonstrated broad-spectrum cytotoxic activity against a panel of human tumor cell lines, in some cases exceeding the potency of standard chemotherapeutic agents like doxorubicin.[6][7]

Several mechanisms of action have been proposed. Certain derivatives function as inhibitors of the PIM-1 kinase, a proto-oncogenic serine/threonine kinase that is overexpressed in many cancers and plays a critical role in cell survival and proliferation.[1] By inhibiting PIM-1, these compounds can trigger apoptotic pathways in cancer cells. Other derivatives have been shown to interfere with phosphodiesterase 3 (PDE3) and the anti-apoptotic protein survivin, both of which are crucial for tumor cell growth.[1]

// Nodes GF [label="Growth Factors\n(e.g., Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; PIM1 [label="PIM-1\nKinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Targets [label="Downstream Targets\n(e.g., Bad, c-Myc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-Oxo-dihydropyridine-\n3-carbonitrile Derivative", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> Receptor; Receptor -> JAK [label=" Activates "]; JAK -> STAT [label=" Phosphorylates "]; STAT -> PIM1 [label=" Upregulates\nTranscription "]; PIM1 -> Targets [label=" Phosphorylates\n(Activates/Inactivates) "]; Targets -> Proliferation [label=" Promotes "]; Inhibitor -> PIM1 [label=" Inhibits ", style=dashed, color="#EA4335", arrowhead=tee]; } } Caption: Inhibition of the PIM-1 signaling pathway by 2-oxo-dihydropyridine derivatives.

The following table summarizes the cytotoxic activity of selected derivatives, illustrating their potency against various cancer cell lines.

| Compound ID | R1 (Position 4) | R2 (Position 6) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 24 | 1,3-Benzodioxole | Varies | Colon (HT29) | More active than Doxorubicin | [6] |

| Compound 14a | Naphthyl | Varies | Lung (NCIH 460) | 0.025 ± 0.0026 | [2] |

| Compound 14a | Naphthyl | Varies | Colon (RKOP 27) | 0.016 ± 0.002 | [2] |

| Compound 6a | 2,6-Dichlorophenyl | Tetralin | Cervix (HeLa) | 7.1 µg/mL | [4] |

| Compound 7a | 2,6-Dichlorophenyl | Tetralin | Cervix (HeLa) | 10.9 µg/mL | [4] |

Antimicrobial Activity

The scaffold has also proven to be a fertile ground for the discovery of new antimicrobial agents. Certain 1,4,6-trisubstituted derivatives exhibit potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with potencies comparable to the antibiotic ampicillin.[6] Significant antifungal activity against pathogens like Candida albicans has also been reported, positioning these compounds as potential dual antimicrobial-anticancer candidates.[6]

Cardiovascular Effects

The broader dihydropyridine class is famous for its cardiovascular applications, primarily as L-type calcium channel blockers used to treat hypertension and angina.[8][9] Specific derivatives of the 2-oxo-dihydropyridine-3-carbonitrile core have been investigated as novel cardiotonic agents. One such compound, E-1020, was shown to increase cardiac contractility and act as a vasodilator, properties that are beneficial in the treatment of congestive heart failure.[10] This demonstrates that the scaffold can be tailored to modulate cardiovascular function through mechanisms distinct from traditional calcium channel blockade.

Anti-inflammatory and Analgesic Properties

Several studies have pointed to the anti-inflammatory and analgesic potential of this class.[3][11][12] While this area is less explored than their anticancer applications, the findings suggest that these compounds may interfere with inflammatory signaling pathways, presenting an opportunity for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics.[13]

Part 3: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the research described, this section provides a detailed, field-proven protocol for the synthesis of a representative 2-oxo-dihydropyridine-3-carbonitrile derivative.

Protocol: One-Pot Synthesis of 4-Aryl-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitriles

This protocol is adapted from a validated literature procedure.[4] It exemplifies the efficiency of the multi-component approach.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Combine Reactants:\n- 6-Acetyltetraline (1 eq)\n- Aldehyde (1 eq)\n- Ethyl Cyanoacetate (1 eq)\n- Ammonium Acetate (8 eq)\n- n-Butanol (Solvent)", fillcolor="#F1F3F4", fontcolor="#202124", width=3]; reflux [label="Heat Mixture to Reflux\n(3 hours)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="Cool Reaction to\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="Precipitate Forms\n(Yellow Solid)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter [label="Filter the Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash with Water", fillcolor="#F1F3F4", fontcolor="#202124"]; crystallize [label="Crystallize from\nAppropriate Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Product:\nPure Crystalline Solid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> mix; mix -> reflux; reflux -> cool; cool -> precipitate; precipitate -> filter; filter -> wash; wash -> crystallize; crystallize -> product; } } Caption: Step-by-step workflow for the synthesis of tetralin-substituted 2-oxo-pyridines.

Materials:

-

6-Acetyltetraline (1.74 g, 0.01 mol)

-

Appropriate aromatic aldehyde (e.g., 2,6-dichlorobenzaldehyde, 0.01 mol)

-

Ethyl cyanoacetate (1.13 g, 0.01 mol)

-

Ammonium acetate (6.0 g, ~0.08 mol)

-

n-Butanol (40 mL)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir bar

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-acetyltetraline (0.01 mol), the selected aromatic aldehyde (0.01 mol), ethyl cyanoacetate (0.01 mol), and ammonium acetate (~0.08 mol).

-

Solvent Addition: Add 40 mL of n-butanol to the flask.

-

Reflux: Heat the mixture under reflux using a heating mantle with vigorous stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After 3 hours, remove the heat source and allow the mixture to cool to room temperature. A yellow solid will typically precipitate out of the solution.

-

Purification: Collect the separated solid by vacuum filtration. Wash the solid thoroughly with water to remove any remaining ammonium acetate.

-

Final Product: The crude product can be further purified by crystallization from a suitable solvent (e.g., ethanol, dioxane) to yield the pure 4-aryl-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Conclusion and Future Outlook

Substituted 2-oxo-dihydropyridine-3-carbonitriles have firmly established themselves as a versatile and high-value scaffold in modern drug discovery. The efficiency of their synthesis via multi-component reactions allows for the rapid exploration of chemical space, leading to the identification of potent modulators of diverse biological targets. The demonstrated efficacy in oncology, infectious diseases, and cardiovascular conditions underscores their therapeutic potential.

Future research will likely focus on several key areas:

-

Mechanism of Action Studies: Deeper investigation into the specific molecular interactions responsible for the observed biological effects.

-

Structure-Activity Relationship (SAR) Expansion: Synthesis of novel analogs with diverse substitution patterns to optimize potency and selectivity.

-

Pharmacokinetic Profiling: Evaluation and optimization of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve their drug-like characteristics.

-

Combination Therapies: Exploring the synergistic effects of these compounds when used in combination with existing therapeutic agents.

The continued exploration of this privileged scaffold promises to yield a new generation of innovative therapeutics to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the cardiovascular effects of three dihydropyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term Effects of Nicorandil Combined with Dihydropyridine Calcium Channel Blockers on Cardiovascular Outcomes in Patients with Coronary Heart Disease: A Real-world Observational Study – ScienceOpen [scienceopen.com]

- 10. Cardiovascular effects of the new cardiotonic agent 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate. 2nd communication: studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives as Potential Antinociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activities of Iodinated Pyridones

Introduction

Pyridone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Their unique chemical properties, including the ability to act as both hydrogen bond donors and acceptors, make them versatile pharmacophores.[1] The introduction of iodine into the pyridone structure, a process known as iodination, can significantly modulate the compound's physicochemical properties and biological activity. This guide provides an in-depth exploration of the potential biological activities of iodinated pyridones, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and discuss the critical role of iodine in enhancing therapeutic potential, often through the formation of halogen bonds.

This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical, field-proven insights to guide future research and development in this promising area of medicinal chemistry.

Anticancer Activities of Iodinated Pyridones

The quest for novel anticancer agents has identified iodinated pyridones as a promising class of molecules. Their antiproliferative effects have been observed across a variety of cancer cell lines, including melanoma, breast, liver, and lung cancer.[4][5]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which iodinated pyridones exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain 2-pyridone analogues can trigger this process in cancer cells.[5] A key indicator of apoptosis is the activation of caspases, a family of protease enzymes that execute the cell death program.[6] Specifically, the activation of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase) has been observed in cells treated with bioactive 2-pyridones.[5]

The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that can be activated by iodinated pyridones.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. chemometec.com [chemometec.com]

Methodological & Application

protocol for Suzuki coupling with 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

An Application Guide to the Suzuki-Miyaura Coupling of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with this compound. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, and this protocol offers a robust pathway to synthesize novel derivatives for structure-activity relationship (SAR) studies.[1] The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in creating carbon-carbon bonds.[2][3][4]

This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental choices, ensuring both successful execution and a deeper understanding of the reaction dynamics.

The Catalytic Heart: Mechanism and Component Roles

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound.[5] The process is a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.

Causality of Component Selection

The success of the coupling with this compound hinges on the judicious selection of each reaction component.

-

The Substrate (this compound): The carbon-iodine bond is highly reactive and readily undergoes the initial oxidative addition step with the palladium(0) catalyst.[8] This high reactivity makes it an excellent electrophilic partner for the coupling, often allowing for milder reaction conditions compared to bromides or chlorides.[9]

-

Palladium Catalyst: The catalyst is the engine of the reaction. While numerous options exist, they generally fall into two categories:

-

Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a workhorse catalyst that is often effective and commercially available. It enters the catalytic cycle directly.[8]

-

-

Ligands: Ligands are crucial for stabilizing the palladium center, preventing its decomposition into inactive palladium black, and modulating its reactivity.[10]

-

Triphenylphosphine (PPh₃): Often used in the form of Pd(PPh₃)₄, it is a standard, effective choice for many transformations.

-

Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos): These are often employed for less reactive substrates (like aryl chlorides) but can also enhance the rate of reductive elimination for complex products.[9][12] Their bulk can help prevent unwanted side reactions.[13]

-

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, offering high stability and catalytic activity.[13]

-

-

Base: The base is not a mere spectator; it plays a critical role in activating the boronic acid.[11][13] It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to proceed efficiently.[14]

-

Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common choices. Cesium carbonate (Cs₂CO₃) is a stronger base and can be effective in more challenging reactions.[8]

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective when carbonates fail or when dealing with base-sensitive functional groups.[15][16]

-

-

Solvent System: The solvent must dissolve, at least partially, both the organic substrates and the inorganic base. This often necessitates a biphasic mixture.

-

Ethereal Solvents (1,4-Dioxane, DME): These are excellent choices for their ability to solubilize the organometallic species.[6][8]

-

Aromatic Solvents (Toluene): Another common choice, particularly for higher-temperature reactions.[8]

-

Aqueous Co-solvent: Water is typically added (e.g., in a 4:1 or 3:1 ratio with the organic solvent) to dissolve the inorganic base, facilitating its role in the reaction.[6][8] Rigorous degassing of all solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]

-

Experimental Protocol & Workflow

This protocol provides a reliable starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents

-

This compound (1.0 equiv.)

-

Aryl- or Heteroaryl-boronic Acid (1.2–1.5 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.)

-

Solvent System: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

-

Standard workup and purification reagents (Ethyl Acetate, Brine, Anhydrous MgSO₄ or Na₂SO₄, Silica Gel)

Step-by-Step Procedure

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (2.5 equiv.).

-

Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the vessel.

-

Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes. This step is critical to remove dissolved oxygen.[1]

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 90–100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyridone is fully consumed (typically 4–18 hours).[1][2]

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.[1][2]

Data Presentation: Starting Conditions for Optimization

The following table summarizes common conditions that serve as an excellent starting point for the Suzuki coupling of this compound with various boronic acid partners. These are based on established protocols for similar iodo-heteroaryl substrates.[8][17][18]

| Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yields |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 95 | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 95 | Excellent |

| 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (3.0) | DME/H₂O (4:1) | 90 | Good |

| Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | Moderate to Good |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 100 | Moderate |

| 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | Good to Excellent |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[9]2. Insufficiently strong or soluble base.3. Reaction temperature is too low. | 1. Ensure rigorous degassing of solvents and use fresh catalyst.2. Switch to a stronger base (K₃PO₄ or Cs₂CO₃).3. Increase reaction temperature or consider microwave irradiation.[18][19][20] |

| Protodeboronation (Boronic acid reverts to arene) | 1. Boronic acid is unstable under the reaction conditions.2. Reaction is too slow, allowing for decomposition. | 1. Use the corresponding boronate ester (e.g., pinacol ester) which is more stable.[9]2. Use a more active catalyst/ligand system to accelerate the coupling.3. Lower the amount of water in the solvent mixture. |

| Homocoupling (Formation of R¹-R¹ or R²-R²) | 1. Presence of oxygen.2. Catalyst system promotes side reactions. | 1. Improve degassing technique.[9]2. Screen different ligands; bulky phosphine ligands can sometimes suppress homocoupling.[9] |

| Product is difficult to purify | 1. Residual palladium catalyst.2. Boronic acid-derived impurities. | 1. Filter the crude product through a pad of Celite after workup.2. Perform an aqueous wash with a mild base (e.g., 1M NaOH) during extraction to remove excess boronic acid. |

Safety Precautions

-

Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic solvents like dioxane and toluene are flammable and have associated health risks.

-

Reaction: Reactions should be conducted under an inert atmosphere, not only for chemical reasons but also to prevent the ignition of flammable solvents. Pressure buildup can occur when heating sealed vessels; use a blast shield, especially with microwave reactors.

-

Waste: Dispose of all chemical waste, especially heavy metal waste containing palladium, according to institutional safety guidelines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]

- 5. byjus.com [byjus.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 20. Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

using 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile as a synthetic building block

An Application Guide for the Strategic Use of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile in Modern Synthesis

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the 2-pyridone motif is a cornerstone, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to engage in key hydrogen bonding interactions and serve as a stable, often bioisosteric, replacement for other aromatic systems. The strategic functionalization of this core structure is paramount for the exploration of new chemical space and the development of novel therapeutic agents.[2][3]

This compound emerges as a highly valuable and versatile synthetic building block that capitalizes on this privileged scaffold.[4][5] Its structure is elegantly poised for diversification through three primary points of reactivity:

-

The Iodinated C5 Position: The carbon-iodine bond is an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.[6]

-

The C3-Nitrile Group: The cyano moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions, opening avenues for further structural elaboration.[7][8][9][10]

-

The 2-Pyridone N-H Group: The nitrogen atom can be alkylated or arylated to modulate the molecule's physicochemical properties, such as solubility and lipophilicity.

This guide provides an in-depth exploration of this compound as a key intermediate, presenting detailed protocols for its application in cornerstone synthetic transformations and offering insights into the rationale behind experimental design.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and handling requirements is the foundation of any successful synthetic campaign.

| Property | Value | Source |

| CAS Number | 766515-33-7 | |

| Molecular Formula | C₆H₃IN₂O | [11] |

| Molecular Weight | 246.01 g/mol | [12] |

| Appearance | Off-white to yellow solid | --- |

| Storage | Store at 2-8°C, sealed in a dry, dark place under an inert atmosphere. The compound is hygroscopic. | [12][13] |

Mandatory Safety Precautions:

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound. The following is a summary of key hazards and precautions.[13][14]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[13] Causes skin and serious eye irritation.[13] May cause respiratory irritation.[13] Causes damage to the thyroid through prolonged or repeated exposure if swallowed.[13] It is also very toxic to aquatic life.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle only in a well-ventilated fume hood.[13][14] Avoid breathing dust.[13] Prevent contact with skin and eyes.[14] Wash hands thoroughly after handling.[13] Handle and store under an inert gas like argon or nitrogen.[13]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[13]

-

Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.[13]

-

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 5-position is the most synthetically valuable feature of this building block, serving as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis due to their broad functional group tolerance and reliability.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation